
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide, also known as TBOA, is a compound that has been extensively studied in scientific research. TBOA belongs to the class of oxadiazole derivatives, which have been found to have various biological activities.
Mechanism of Action
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide acts by binding to the glutamate transporter, which is responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting the glutamate transporter, this compound increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has several advantages for use in lab experiments. It is a potent and selective glutamate transporter inhibitor, which makes it an excellent tool for studying glutamate neurotransmission. This compound is also relatively stable and can be stored for long periods, making it a convenient compound to work with.
However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has poor bioavailability, which can limit its effectiveness in some experimental settings.
Future Directions
There are several future directions for research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide. One potential avenue of research is to investigate its potential as a treatment for neurological disorders such as epilepsy and stroke. This compound has been shown to have neuroprotective effects in animal models, and further research could explore its therapeutic potential in humans.
Another future direction is to investigate the potential of this compound as a tool for studying the role of glutamate neurotransmission in various neurological disorders. This compound could be used to selectively inhibit glutamate transporters in animal models, allowing researchers to study the effects of increased glutamate neurotransmission on disease pathology.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential as a glutamate transporter inhibitor. It has several advantages for use in lab experiments, including its potency and selectivity. However, this compound also has some limitations, including its low solubility in water and poor bioavailability. There are several future directions for research on this compound, including investigating its potential as a treatment for neurological disorders and as a tool for studying glutamate neurotransmission in disease pathology.
Synthesis Methods
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-tert-butylphenylhydrazine with 2-methylbenzoyl chloride to form the intermediate compound, which is then reacted with 3-chloropropionic acid to produce this compound.
Scientific Research Applications
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has been extensively studied for its potential as a glutamate transporter inhibitor. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system. This compound has been found to inhibit the uptake of glutamate, which can lead to increased levels of glutamate in the synaptic cleft, resulting in increased excitatory neurotransmission.
properties
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-5-6-8-17(14)20(25)22-13-18-23-19(24-26-18)15-9-11-16(12-10-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIHNQVKZKYMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




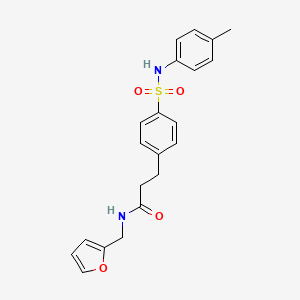
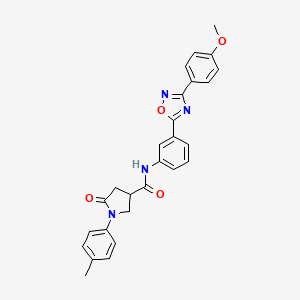

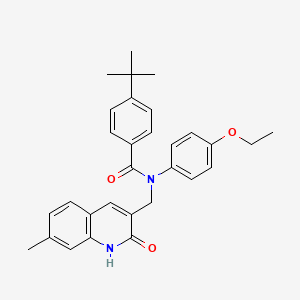

![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)
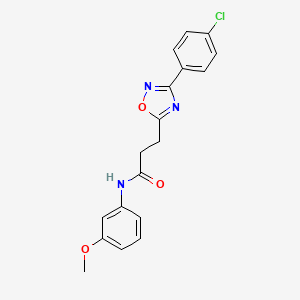

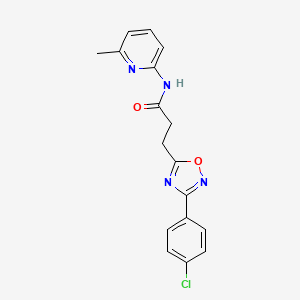
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)
